2,2,2-Trifluoro-1-(4-(4-methylbenzoyl)piperidin-1-yl)ethanone
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Overview
Description
2,2,2-Trifluoro-1-(4-(4-methylbenzoyl)piperidin-1-yl)ethanone is a fluorinated organic compound with the molecular formula C15H16F3NO2 It is characterized by the presence of a trifluoromethyl group, a piperidine ring, and a methylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4-(4-methylbenzoyl)piperidin-1-yl)ethanone typically involves the reaction of 4-(4-methylbenzoyl)piperidine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-(4-methylbenzoyl)piperidine and trifluoroacetic anhydride.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(4-(4-methylbenzoyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2,2,2-Trifluoro-1-(4-(4-methylbenzoyl)piperidin-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(4-(4-methylbenzoyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The piperidine ring may contribute to binding affinity with receptors or enzymes, influencing their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(4-(4-fluorobenzoyl)piperidin-1-yl)ethanone: Similar structure but with a fluorobenzoyl group instead of a methylbenzoyl group.
2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone: Lacks the benzoyl group, making it a simpler analog.
Uniqueness
2,2,2-Trifluoro-1-(4-(4-methylbenzoyl)piperidin-1-yl)ethanone is unique due to the presence of both the trifluoromethyl and methylbenzoyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2,2,2-trifluoro-1-[4-(4-methylbenzoyl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO2/c1-10-2-4-11(5-3-10)13(20)12-6-8-19(9-7-12)14(21)15(16,17)18/h2-5,12H,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYGIIRPFYKOHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2CCN(CC2)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678101 |
Source
|
Record name | 2,2,2-Trifluoro-1-[4-(4-methylbenzoyl)piperidin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198285-26-5 |
Source
|
Record name | 2,2,2-Trifluoro-1-[4-(4-methylbenzoyl)piperidin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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